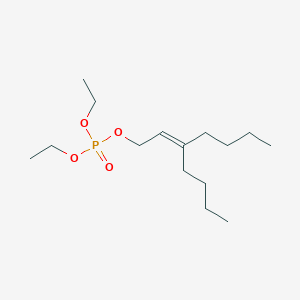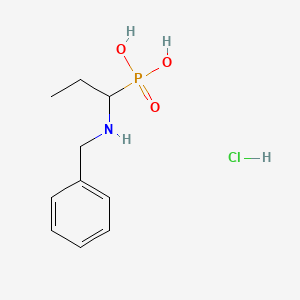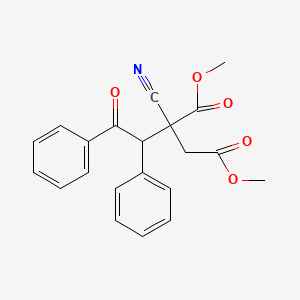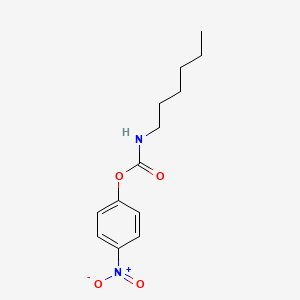
(4-nitrophenyl) N-hexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl) N-hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a hexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-hexylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with hexylamine. The reaction typically takes place in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under ambient temperature conditions . The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
(4-nitrophenyl) N-hexylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines, to form substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and bases such as triethylamine are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrazine (N2H4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate linkage.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Phenol Derivatives: Produced from hydrolysis reactions.
科学的研究の応用
(4-nitrophenyl) N-hexylcarbamate has several scientific research applications:
作用機序
The mechanism of action of (4-nitrophenyl) N-hexylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholesterol esterase, blocking their activity . The nitrophenyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
4-nitrophenyl N-benzylcarbamate: Similar in structure but with a benzyl group instead of a hexyl group.
4-nitrophenyl N-methylcarbamate: Contains a methyl group instead of a hexyl group.
4-nitrophenyl N-ethylcarbamate: Features an ethyl group in place of the hexyl group.
Uniqueness
(4-nitrophenyl) N-hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
63321-52-8 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC名 |
(4-nitrophenyl) N-hexylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |
InChIキー |
SETFNHKUKZVCCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


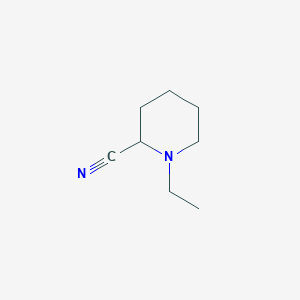
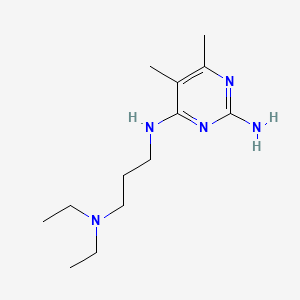
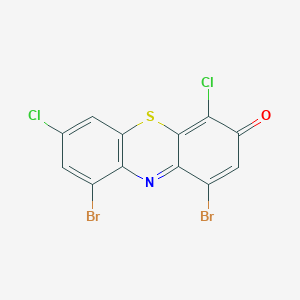
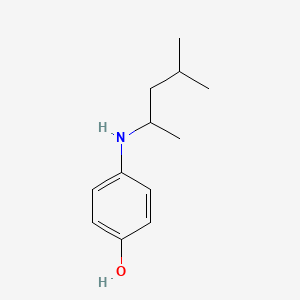

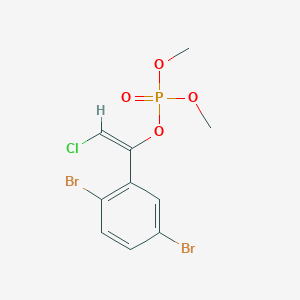
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
